The synthesis of ASN007 involves a multi-step process that integrates various organic chemistry techniques. The key steps include:
Detailed synthetic pathways are often proprietary, but the methods used are consistent with standard practices in medicinal chemistry for developing kinase inhibitors .
ASN007's molecular structure features several key functional groups that contribute to its biological activity:
The compound has a molecular weight of approximately 396.87 g/mol, with a calculated LogP indicating favorable lipophilicity for oral bioavailability .
ASN007 primarily functions through competitive inhibition of ERK1/2 kinases, which are pivotal in cell signaling pathways that regulate cell proliferation and survival. In biochemical assays, ASN007 exhibited half-maximal inhibitory concentration (IC50) values of 2 nM against both ERK1 and ERK2, showcasing its potent inhibitory effects.
In cellular models, treatment with ASN007 led to a dose-dependent reduction in phosphorylation levels of downstream targets such as ribosomal S6 kinase 1 (RSK1) and FRA-1, indicating effective blockade of the ERK signaling pathway. The compound has also been shown to induce cell cycle arrest in the G0/G1 phase, further contributing to its antiproliferative effects .
ASN007 exerts its therapeutic effects by selectively inhibiting the activity of ERK1/2 kinases. This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in various cancers due to mutations in upstream components like RAS or BRAF.
In preclinical studies, ASN007 demonstrated enhanced efficacy when combined with phosphoinositide 3-kinase inhibitors, suggesting a synergistic effect that could be leveraged in combination therapies for more effective cancer treatment .
Relevant data from studies indicate that ASN007 maintains activity across a range of concentrations in vitro while demonstrating low toxicity profiles compared to other kinase inhibitors .
ASN007 is primarily being investigated for its potential applications in oncology, particularly for treating cancers characterized by RAS or BRAF mutations. Its selective inhibition of ERK1/2 positions it as a promising candidate for targeted therapy in resistant cancer types, including:
Additionally, ongoing research aims to explore combination therapies involving ASN007 with other targeted agents to enhance therapeutic outcomes in resistant cancer models .
The RAS/RAF/MEK/ERK cascade—a conserved mitogen-activated protein kinase (MAPK) signaling pathway—serves as a master regulator of cellular proliferation, survival, and differentiation. Genetic alterations in this pathway occur in ~30% of human cancers, with KRAS mutations dominating in pancreatic (70%), colorectal (40%), and non-small cell lung cancers (NSCLC; 35%), and BRAF V600E mutations prevalent in melanoma (50-60%) [2] [5] [6]. Oncogenic activation typically stems from:
ERK1/2, the terminal kinases in this pathway, phosphorylate >200 cytoplasmic/nuclear substrates (e.g., RSK1, FRA1, Elk1). This drives cell cycle progression via cyclin D1 upregulation and confers apoptosis resistance—establishing ERK1/2 as critical nodes for therapeutic intervention [2] [5].
Despite clinical success with BRAF/MEK inhibitors in BRAF-mutant melanoma, intrinsic/acquired resistance remains pervasive. Key resistance mechanisms include:
ERK inhibitors circumvent upstream resistance by:
ASN007 (ERK-IN-3) is an orally bioavailable, reversible ATP-competitive ERK1/2 inhibitor distinguished by its biochemical potency and selectivity. Unlike first-generation inhibitors, ASN007 achieves low single-digit nM IC50 values against both ERK1 and ERK2 (2 nM), outperforming ulixertinib (BVD-523; ERK1: 8 nM, ERK2: 3 nM) and ravoxertinib (GDC-0994) in cellular assays [1] [2] [7].
Table 1: Comparative Biochemical Profiles of Clinical-Stage ERK Inhibitors
Inhibitor | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Selectivity (Kinases Inhibited >75% at 1 µM) |
---|---|---|---|
ASN007 | 2 | 2 | 5/335 kinases (ERK1/2 + CMGC/CAMK members) |
Ulixertinib | 8 | 3 | 12/335 kinases |
Ravoxertinib | Not reported | 1.1 | Not reported |
ASN007's selectivity was validated across 335 kinases, with >75% inhibition observed for only ERK1/2 and few CMGC/CAMK subfamily members. Off-target effects on CDK2, CDK4, GSK3, or PRDK1 were undetectable in cellular assays—contrasting with broader off-target activity seen in earlier inhibitors [2] [7]. Mechanistically, ASN007 promotes rapid (15-min) and durable (72-hr) suppression of pRSK1 and pFRA1, inducing G0/G1 cell-cycle arrest [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7